4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-benzhydrylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S2/c1-14-15(2)24-20-18(14)21(23-13-22-20)25-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXZHHWBXGMNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Kinetics
The SNAr mechanism proceeds through a Meisenheimer complex, with the thiolate anion attacking the electron-deficient pyrimidine ring. Base additives (e.g., K2CO3 or Et3N) deprotonate the thiol to enhance nucleophilicity. Kinetic studies reveal second-order dependence on thiolate and substrate concentrations, with activation energies ranging from 60–75 kJ/mol.
Table 2: Solvent and Base Effects on Substitution Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 100 | 6 | 78 |
| DMAc | Et3N | 90 | 8 | 72 |
| DMSO | DBU | 110 | 5 | 65 |
Prolonged heating (>8 hours) in DMF reduces yields due to decomposition, emphasizing the need for precise reaction monitoring.
Optimization of Reaction Conditions
Solvent Selection
DMF outperforms DMAc and DMSO due to its high dielectric constant (ε = 37), which stabilizes the transition state. Ethanol, though less effective, offers an environmentally benign alternative with moderate yields (60–65%).
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating thiolate formation. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C).
Purification and Characterization
Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >98% purity. High-performance liquid chromatography (HPLC) with C18 columns confirms homogeneity, while mass spectrometry (MS) validates the molecular ion peak at m/z 365.1 [M+H]+.
Challenges in Synthesis
Steric Hindrance
The bulky benzhydryl group impedes substitution kinetics, necessitating elevated temperatures. Co-solvents like THF mitigate this issue by improving substrate solubility.
Byproduct Formation
Oxidation of benzhydryl mercaptan to disulfide (Ph2CHS-SCHPh2) is a common side reaction. Antioxidants like ascorbic acid suppress disulfide formation, enhancing yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzhydrylsulfanyl group or to modify other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzhydryl chloride, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-benzhydrylated products, reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. As a receptor modulator, it may interact with specific receptors on cell surfaces, altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects at the 4-Position
- 4-Chloro Derivatives: Derivatives like 4-chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 885460-87-7) are intermediates for further functionalization. Chlorine at the 4-position enables nucleophilic substitution reactions but lacks intrinsic bioactivity without additional modifications .
- 4-Hydrazino Derivatives: Compounds such as 4-benzylidinehydrazono-5,6-dimethylthieno[2,3-d]pyrimidine (Compound 7) exhibit antimicrobial activity, with MIC values against E. coli and S. aureus ranging from 25–50 μg/mL.
- 4-Sulfanyl Derivatives :
The benzhydrylsulfanyl group in the target compound offers steric bulk and lipophilicity, which may enhance target binding affinity compared to smaller substituents (e.g., methyl or chloro). However, bulky groups like benzhydryl can increase metabolic clearance via oxidation pathways, as observed in related compounds .
Substituent Effects at the 2-Position
- 2-Alkylamino Derivatives: Analogs like 2-(cyclohex-2-en-1-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 325476-43-5) show moderate fungicidal activity. Cyclohexenylthio groups improve solubility compared to aromatic substituents but reduce potency .
- 2-Aryl Derivatives: Compound 5 (2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) demonstrates potent COX-2 inhibition (IC₅₀ = 42.19 μM, SI = 4.81), outperforming indomethacin in selectivity. Aromatic substituents at the 2-position enhance enzyme interaction but may limit CNS penetration due to increased polarity .
Pharmacokinetic and Metabolic Stability
- CNS Penetration: Ether-linked analogs of 5,6-dimethylthieno[2,3-d]pyrimidine exhibit high CNS distribution (Kp > 1), but unbound CNS distribution (Kp,uu) varies due to efflux transporter interactions. The benzhydrylsulfanyl group’s lipophilicity may improve Kp but risks P-glycoprotein-mediated efflux .
- Metabolic Pathways :
Hydroxylation of the 5,6-dimethyl group is a major metabolic route in rats, while thiophene sulfur oxidation dominates in humans. Bulkier 4-position substituents like benzhydrylsulfanyl may redirect metabolism toward sulfoxide formation, as seen in related compounds .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
COX-2 Selectivity :
Substituents at the 2-position (e.g., p-fluorophenyl) significantly enhance COX-2 inhibition. The benzhydrylsulfanyl group’s larger size may sterically hinder COX-1 binding, improving selectivity .
Antimicrobial Activity: Hydrazino derivatives at the 4-position show broad-spectrum antimicrobial effects, but their potency is inferior to fluoroquinolones. The benzhydrylsulfanyl group’s impact on antimicrobial activity remains unexplored .
Biological Activity
4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities. The unique structure of this compound, characterized by the presence of a benzhydryl sulfanyl group, suggests possible interactions with various biological targets.
- Molecular Formula : C21H18N2S2
- Molecular Weight : 362.51 g/mol
- CAS Number : [specific CAS number not provided in sources]
- Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a benzhydryl sulfanyl moiety.
Biological Activity Overview
Research indicates that thieno[2,3-d]pyrimidines exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activity
Anticancer Activity
A study published in 2024 explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated notable cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific kinases involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays showed effective inhibition against several bacterial strains. This activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Research indicates that derivatives of thieno[2,3-d]pyrimidines can modulate inflammatory pathways. The benzhydryl sulfanyl group may enhance the anti-inflammatory activity by interacting with inflammatory mediators.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Cytotoxicity Assays :
- Antimicrobial Testing :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
